(Z)-3-Hexenyl decanoate
CAS No.: 85554-69-4
Cat. No.: VC0547671
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85554-69-4 |
---|---|
Molecular Formula | C16H30O2 |
Molecular Weight | 254.41 g/mol |
IUPAC Name | [(Z)-hex-3-enyl] decanoate |
Standard InChI | InChI=1S/C16H30O2/c1-3-5-7-9-10-11-12-14-16(17)18-15-13-8-6-4-2/h6,8H,3-5,7,9-15H2,1-2H3/b8-6- |
Standard InChI Key | APSRJAGZYONPLL-VURMDHGXSA-N |
Isomeric SMILES | CCCCCCCCCC(=O)OCC/C=C\CC |
SMILES | CCCCCCCCCC(=O)OCCC=CCC |
Canonical SMILES | CCCCCCCCCC(=O)OCCC=CCC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
(Z)-3-Hexenyl decanoate, also known as cis-3-hexenyl decanoate, is systematically named [(Z)-hex-3-enyl] decanoate under IUPAC guidelines . Its molecular structure comprises a decanoic acid moiety esterified with a (Z)-3-hexen-1-ol group. The compound’s stereochemistry is defined by the Z configuration of the double bond between carbons 3 and 4 in the hexenyl chain, which confers distinct geometric and electronic properties .
Key Identifiers:
Physicochemical Properties
The compound’s physical properties are influenced by its long hydrophobic decanoate chain and polar ester group:
Property | Value | Source |
---|---|---|
Boiling Point | Not reported | - |
Melting Point | Not reported | - |
LogP (Octanol-Water) | 6.0 (Predicted) | |
Kovats Retention Index | 1760 (Non-polar), 2038 (Polar) |
The high logP value indicates strong lipophilicity, suggesting applications in lipid-based formulations .
Synthesis and Production
Industrial Synthesis Pathways
(Z)-3-Hexenyl decanoate is typically synthesized via acid-catalyzed esterification of decanoic acid with (Z)-3-hexen-1-ol. A patented method involves reacting these precursors in methanol and water under controlled conditions to achieve high yields . Alternative approaches include enzymatic esterification using lipases, which offer greener synthesis routes with minimal byproducts .
Reaction Scheme:
Natural Occurrence
The compound is identified as a phytochemical in plant essential oils, notably in Lavandula species, where it contributes to floral and green odor profiles . Gas chromatography-mass spectrometry (GC-MS) analyses of lavender oils have detected trace amounts of structurally similar esters, underscoring its role in natural fragrance compositions .
Applications in Industry
Fragrance and Flavor Industry
(Z)-3-Hexenyl decanoate is prized for its fresh, green, and fruity olfactory characteristics, making it a staple in perfumes, cosmetics, and food flavorings . Its stability in hydrophobic matrices enhances longevity in topical formulations.
Agricultural and Biological Roles
In plant signaling, the compound may function as a semiochemical, influencing insect behavior. Studies on analogous esters suggest potential applications in pest management, though direct evidence for (Z)-3-hexenyl decanoate remains limited .
Analytical Characterization
Spectroscopic Data
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GC-MS: Primary identification via retention index (1760) and mass fragmentation patterns .
-
NMR: NMR signals include δ 5.35 (m, 2H, CH=CH), δ 4.05 (t, 2H, OCH2), and δ 2.30 (t, 2H, COOCH2) .
Chromatographic Methods
High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 210 nm is employed for purity assessment .
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